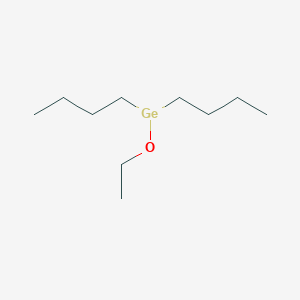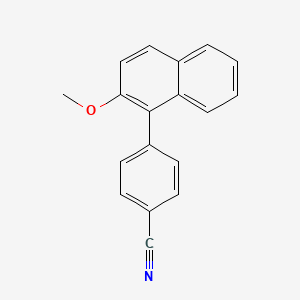![molecular formula C16H13BrN2O B14191253 3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one CAS No. 923018-89-7](/img/structure/B14191253.png)
3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2-(2-bromophenyl)ethylamine under reflux conditions. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives, including this compound, often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis has also been explored to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the bromophenyl moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various halogen-substituted quinazolinones
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation or modulate the immune response by interacting with inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- 3-(2-(4-Bromophenyl)ethyl)quinazolin-4(3H)-one
Uniqueness
3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its bromophenyl moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Propiedades
Número CAS |
923018-89-7 |
|---|---|
Fórmula molecular |
C16H13BrN2O |
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
3-[2-(2-bromophenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c17-14-7-3-1-5-12(14)9-10-19-11-18-15-8-4-2-6-13(15)16(19)20/h1-8,11H,9-10H2 |
Clave InChI |
RQNBSSNGEZTHGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCN2C=NC3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)





![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)

![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)
